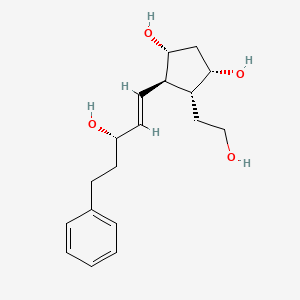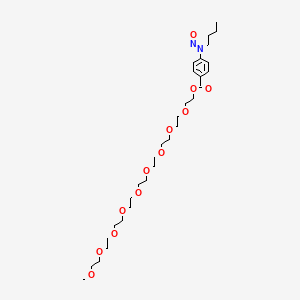
(S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate is a complex organic compound featuring multiple functional groups, including an azetidine ring, amino group, and various protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate typically involves several steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions, often using reagents like ammonia or amines under controlled conditions.
Protection of Functional Groups: The tert-butyl and tert-butyldimethylsilyl groups are introduced to protect sensitive functional groups during subsequent reactions. This is usually done using tert-butyl chloride and tert-butyldimethylsilyl chloride in the presence of a base.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to handle large quantities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the protected amino group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azetidine derivatives.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential precursor for the synthesis of pharmaceutical compounds.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the development of new materials and chemical processes.
- Explored for its role in the production of high-value chemicals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The protecting groups help in targeting specific sites without unwanted side reactions, ensuring the compound reaches its intended molecular targets.
Comparison with Similar Compounds
- tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate
- tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((trimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate
Uniqueness:
- The presence of the tert-butyldimethylsilyl group provides unique steric and electronic properties, influencing the compound’s reactivity and stability.
- The specific configuration and protecting groups make it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C22H44N2O5Si |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(2R,3S)-3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C22H44N2O5Si/c1-20(2,3)27-18(25)15-12-13-24(15)14-16(29-30(10,11)22(7,8)9)17(23)19(26)28-21(4,5)6/h15-17H,12-14,23H2,1-11H3/t15-,16+,17-/m0/s1 |
InChI Key |
XPHWAXKNEJCLTC-BBWFWOEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1C[C@H]([C@@H](C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)

![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)
![dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)




![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
